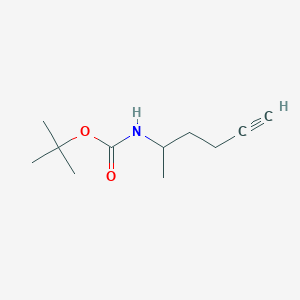![molecular formula C23H32N2O B13917003 trans-4-[4-(4-Pentylcyclohexyl)phenoxy]benzene-1,3-diamine](/img/structure/B13917003.png)
trans-4-[4-(4-Pentylcyclohexyl)phenoxy]benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-[4-(4-Pentyl-cyclohexyl)-phenoxy]-benzene-1,3-diamine: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexyl group, a phenoxy group, and a benzene-1,3-diamine moiety, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[4-(4-Pentyl-cyclohexyl)-phenoxy]-benzene-1,3-diamine typically involves multiple steps, including the formation of the cyclohexyl and phenoxy groups, followed by their attachment to the benzene-1,3-diamine core. Common synthetic methods include:
Suzuki–Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds between the phenoxy and benzene-1,3-diamine groups.
Hydrogenation: The cyclohexyl group can be introduced through hydrogenation of the corresponding aromatic compound under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the nitro groups on the benzene-1,3-diamine moiety, converting them to amines.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or hydrogen gas in the presence of a catalyst for reduction reactions.
Nucleophiles: Such as alkoxides or amines for substitution reactions.
Major Products:
Oxidation products: Ketones or alcohols derived from the cyclohexyl group.
Reduction products: Amines formed from the reduction of nitro groups.
Substitution products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism by which trans-4-[4-(4-Pentyl-cyclohexyl)-phenoxy]-benzene-1,3-diamine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the functional groups present and their reactivity. The compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Properties
Molecular Formula |
C23H32N2O |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
4-[4-(4-pentylcyclohexyl)phenoxy]benzene-1,3-diamine |
InChI |
InChI=1S/C23H32N2O/c1-2-3-4-5-17-6-8-18(9-7-17)19-10-13-21(14-11-19)26-23-15-12-20(24)16-22(23)25/h10-18H,2-9,24-25H2,1H3 |
InChI Key |
WRUJHIOBEVPDML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


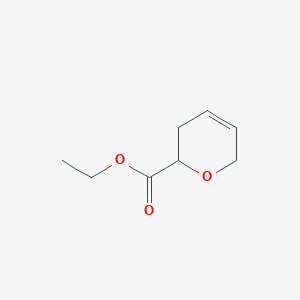
![9H-fluoren-9-ylmethyl N-[(2S)-1-phenyl-3-trityloxypropan-2-yl]carbamate](/img/structure/B13916927.png)
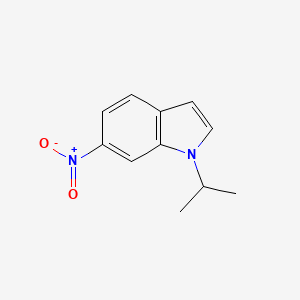
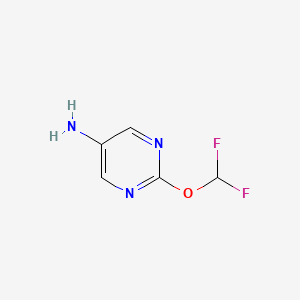
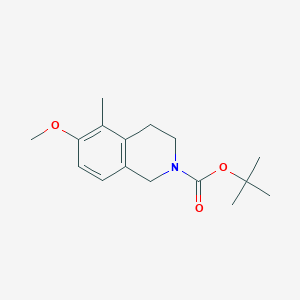


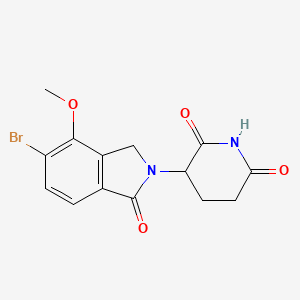
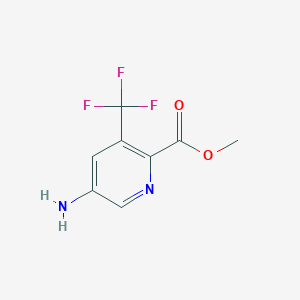
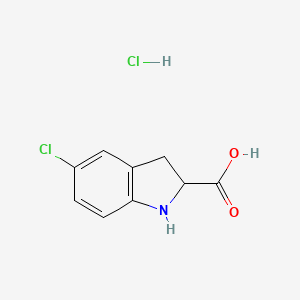
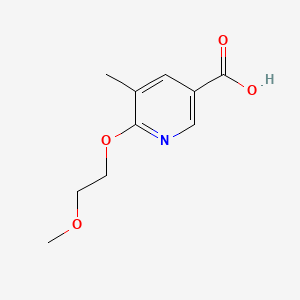

![[(4,5-Diphenyloxazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13916982.png)
